molecular formula C8H8N2O2 B3058928 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one CAS No. 928821-07-2

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No.: B3058928
CAS No.: 928821-07-2
M. Wt: 164.16 g/mol
InChI Key: YLJAGPUCXZSPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and yields the desired benzoxazinone derivatives . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents to achieve high yields through a cyclodehydration reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazinones, amine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions. The compound’s oxazine ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a compound of significant interest in both research and industry .

Properties

IUPAC Name

6-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJAGPUCXZSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601942
Record name 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928821-07-2
Record name 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 2
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 3
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 4
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 5
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 6
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.